

5-Amino-4-bromo-3-methylpyrazole hydrobromide spectral analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Amino-4-bromo-3-methylpyrazole hydrobromide
Cat. No.:	B016328

[Get Quote](#)

An In-Depth Technical Guide to the Spectral Analysis of **5-Amino-4-bromo-3-methylpyrazole Hydrobromide**

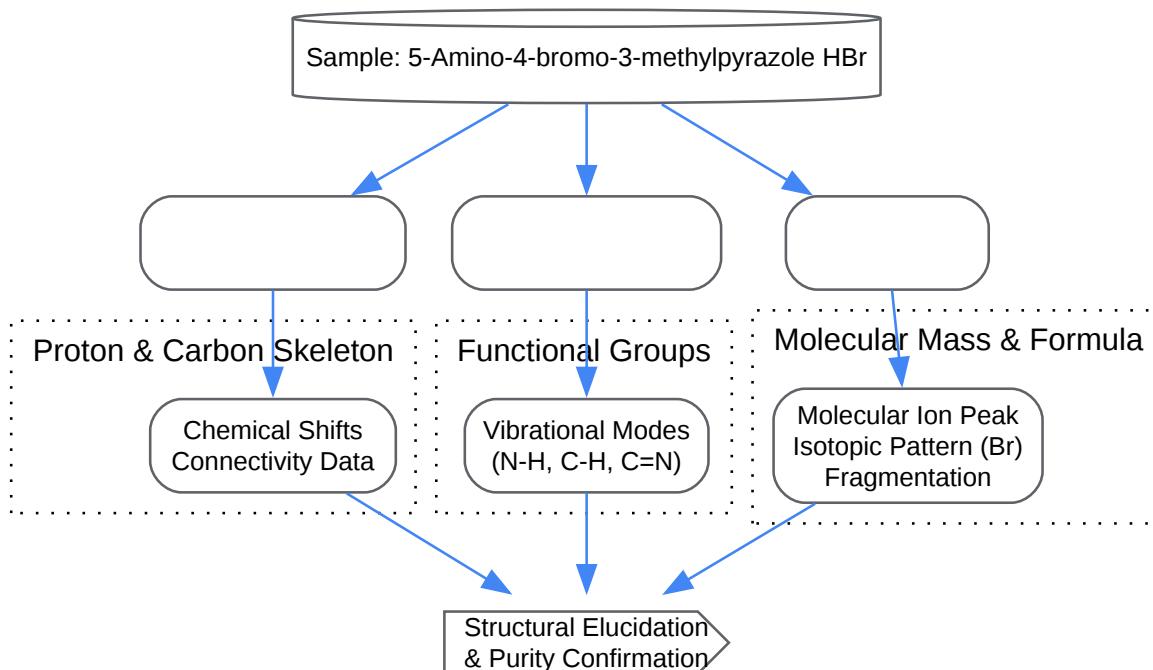
Foreword: The Analytical Imperative in Heterocyclic Chemistry

In the landscape of pharmaceutical and materials science research, heterocyclic compounds like pyrazoles are foundational pillars.^[1] Their derivatives are integral to the synthesis of a wide array of biologically active molecules.^{[2][3]} **5-Amino-4-bromo-3-methylpyrazole hydrobromide** (CAS: 167683-86-5) represents a key intermediate, a versatile building block whose structural integrity is paramount.^[2] This guide provides a comprehensive, multi-technique spectroscopic protocol for the characterization of this compound. We will not only present the data but delve into the causality behind the analytical choices and the logic of spectral interpretation, reflecting a framework of self-validating protocols essential for rigorous scientific and developmental work.

Molecular Structure & Physicochemical Properties

Before delving into spectral analysis, understanding the molecule's fundamental characteristics is crucial. The hydrobromide salt form suggests high polarity and crystallinity.

- Molecular Formula: $C_4H_6BrN_3 \cdot HBr$ ^[4]


- Molecular Weight: 256.93 g/mol [2][4]
- Appearance: Crystalline Solid[3]
- Melting Point: 166-181 °C[3][4]

The structure consists of a pyrazole ring substituted with a methyl group at C3, a bromine atom at C4, and an amino group at C5. The hydrobromide salt form means the pyrazole ring or the amino group is protonated.

Caption: Structure of **5-Amino-4-bromo-3-methylpyrazole Hydrobromide**.

The Integrated Analytical Workflow

A single analytical technique is rarely sufficient for unambiguous structural confirmation. Our approach integrates Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile. Each technique provides orthogonal, complementary data.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for comprehensive spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.[\[5\]](#)

Expertise & Causality: Experimental Design

The hydrobromide salt's ionic nature and polarity necessitate the use of a polar aprotic deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It readily dissolves the salt and its residual proton signal does not obscure key regions of the spectrum. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh 5-10 mg of **5-Amino-4-bromo-3-methylpyrazole hydrobromide**.[\[5\]](#)
- Dissolve the sample in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube.
- Ensure complete dissolution, using gentle vortexing if necessary.
- Add a minimal amount of TMS as an internal standard.
- Instrument Setup: Place the tube in the NMR spectrometer.
- Tune and shim the probe to maximize magnetic field homogeneity, which is critical for resolution.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) are averaged to achieve a high signal-to-noise ratio.
 - ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay are required.[\[6\]](#)

Predicted ^1H NMR Spectral Data (400 MHz, DMSO-d_6)

The protonated state will cause exchangeable protons (NH and NH_3^+) to appear as broad signals.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~2.2 - 2.4	Singlet (s)	3H	$-\text{CH}_3$	The methyl group on the pyrazole ring is expected in this region, consistent with data for other methylpyrazoles. [7]
~7.0 - 8.0	Broad Singlet (br s)	3H	$-\text{NH}_3^+$	The protons of the protonated amino group are expected to be deshielded and will likely appear as a broad, exchangeable peak.
~12.0 - 13.0	Broad Singlet (br s)	1H	Pyrazole N-H	The acidic pyrazole ring proton is highly deshielded and appears far downfield as a broad, exchangeable signal. [8]

Predicted ^{13}C NMR Spectral Data (100 MHz, DMSO-d_6)

Proton decoupling simplifies the spectrum to single lines for each unique carbon environment.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~10 - 15	C-CH_3	The methyl carbon is highly shielded and appears upfield. [9]
~90 - 100	C4-Br	The carbon atom bonded to the electronegative bromine is significantly shifted downfield, but C-Br bonds have a less pronounced effect than C-N or C=N.
~140 - 150	C5-NH_3^+	The carbon attached to the electron-withdrawing protonated amino group will be deshielded.
~145 - 155	C3-CH_3	The C3 carbon, part of the C=N bond and attached to the methyl group, is expected in the aromatic/heteroaromatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy excels at confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[10]

Expertise & Causality: Sample Preparation

For a crystalline solid, the potassium bromide (KBr) pellet method is a robust choice. It minimizes scattering and produces a high-quality spectrum by dispersing the analyte in an IR-

transparent matrix.

Experimental Protocol: FT-IR (KBr Pellet)

- Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the spectrometer's sample holder.
- Record the spectrum, typically over a range of 4000-400 cm^{-1} , and perform a background subtraction using an empty sample holder.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3400 - 3100 (broad)	N-H Stretch	-NH ₃ ⁺ , Pyrazole N-H	The broad, strong absorption in this region is characteristic of N-H stretching in the protonated amine and the N-H of the pyrazole ring, likely with significant hydrogen bonding. [11] [12]
3000 - 2850	C-H Stretch	-CH ₃	Aliphatic C-H stretching from the methyl group.
~1640	N-H Bend	-NH ₃ ⁺	The scissoring vibration of the protonated primary amine is expected here. [13]
~1580	C=N Stretch	Pyrazole Ring	Characteristic stretching vibration for the C=N bond within the heterocyclic ring. [11]
~1450	C-N Stretch	Pyrazole Ring	Stretching vibrations associated with the C-N bonds of the ring.
1100 - 1000	C-Br Stretch	Ar-Br	While often weak, the C-Br stretch is expected in this region of the fingerprint. [11]

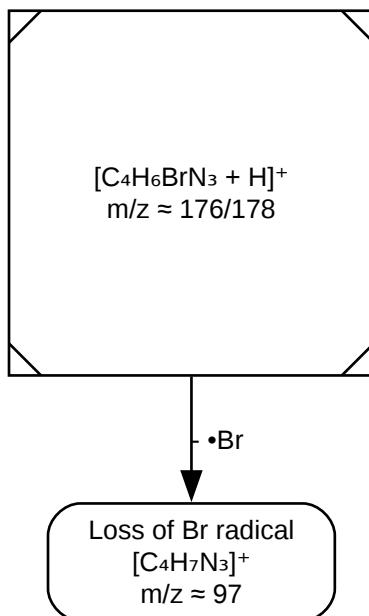
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Expertise & Causality: Ionization Method

Electrospray Ionization (ESI) is the ideal technique for this compound. As a pre-existing salt, it is already ionized in solution, making it perfectly suited for the gentle, solution-phase ionization of ESI. Analysis will be performed in positive ion mode (ESI+) to detect the cationic form of the molecule.

Experimental Protocol: LC-MS (ESI+)


- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Infusion: Directly infuse the solution into the ESI source via a syringe pump or inject it through a liquid chromatography (LC) system to first ensure purity.
- MS Settings: Operate the mass spectrometer in positive ion mode. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
- Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-400 amu).

Predicted Mass Spectrum Analysis

The mass spectrum will show the free base of the compound, as the HBr counter-ion is lost. The molecular formula of the free base is $C_4H_6BrN_3$, with a monoisotopic mass of approximately 174.97 amu.

- Molecular Ion Peak: The most critical signal will be the molecular ion $[M+H]^+$ at $m/z \approx 176$.
- Bromine Isotopic Pattern: A key confirmatory feature will be the presence of a second peak at $m/z \approx 178$ with nearly equal intensity (~98%). This is the characteristic isotopic signature of the bromine atom (^{79}Br vs. ^{81}Br).

- Fragmentation: Collision-induced dissociation (CID) could lead to fragmentation, providing further structural evidence. A plausible fragmentation is the loss of the bromine radical.

[Click to download full resolution via product page](#)

Caption: A potential fragmentation pathway for the target molecule in ESI-MS/MS.

Conclusion: A Unified Structural Confirmation

The synergistic application of NMR, IR, and MS provides a robust and unambiguous characterization of **5-Amino-4-bromo-3-methylpyrazole hydrobromide**. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of essential functional groups (-NH₃⁺, N-H, C=N), and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine). This integrated analytical approach ensures the compound's identity and purity, a critical requirement for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. globalresearchonline.net [globalresearchonline.net]
- 2. 5-Amino-4-bromo-3-methylpyrazole hydrobromide | 167683-86-5 | FA17561 [biosynth.com]
- 3. 5-AMINO-4-BROMO-3-METHYLPYRAZOLE HYDROBROMIDE Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. 5-アミノ-4-ブロモ-3-メチルピラゾール 臭化水素酸塩 | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe₃O₄ Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe₃O₄ Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- To cite this document: BenchChem. [5-Amino-4-bromo-3-methylpyrazole hydrobromide spectral analysis (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016328#5-amino-4-bromo-3-methylpyrazole-hydrobromide-spectral-analysis-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com